ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system, which is known for its diverse biological activities. The compound also contains a methoxyphenyl group, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-26-18(24)13-27-20-22-17-7-5-4-6-16(17)19(23-20)21-12-14-8-10-15(25-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGSZPBWWSYVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Cyclization
The quinazoline scaffold is often synthesized via cyclization of 2-aminobenzophenone derivatives with thiourea. In a representative method, 2-amino-5-nitrobenzophenone reacts with thiourea in dimethyl sulfoxide (DMSO) at 160°C for 4–6 hours. Thiourea decomposes into carbodiimide and hydrogen sulfide, where carbodiimide facilitates imine intermediate formation, and hydrogen sulfide reduces intermediates to yield 4-substituted quinazolines. For the target compound, introducing a (4-methoxyphenyl)methylamino group at position 4 requires subsequent functionalization (Section 3).
Key Conditions :
Introduction of (4-Methoxyphenyl)methylamino Group
Nucleophilic Aromatic Substitution
The 4-position of quinazoline is electrophilic, enabling substitution with amines. To install the (4-methoxyphenyl)methylamino group, 4-chloroquinazoline intermediates are treated with 4-methoxybenzylamine. For instance, 4-chloro-6,7-dimethoxyquinazoline reacts with 3-ethynylaniline in isopropanol at 80°C to form C-4 aryl amino derivatives. Adapting this method, 4-chloro-2-sulfanylethyl acetate quinazoline reacts with 4-methoxybenzylamine in refluxing ethanol.
Procedure :
- Suspend 4-chloroquinazoline derivative (1.0 mmol) in ethanol (15 mL).
- Add 4-methoxybenzylamine (1.5 mmol) and triethylamine (2.0 mmol).
- Reflux at 80°C for 12 hours.
- Purify via recrystallization (ethanol/water).
Challenges :
- Regioselectivity : Competing substitutions at C-2 and C-4 require careful stoichiometric control.
- Yield : 60–75%.
Integrated Synthetic Routes
Three-Step Synthesis from Anthranilic Acid
Alternative Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, as demonstrated in glycinate derivative synthesis. A mixture of glycinate, diarylphosphine, and acetonitrile irradiated at 20°C for 36 hours achieves 71% yield. Adapting this for the target compound could reduce reaction times.
Advantages :
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline and methoxyphenyl groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
Scientific Research Applications
Biological Activities
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate exhibits several noteworthy biological activities:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation. For instance, studies on related quinazoline derivatives have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells .
- Antimicrobial Properties : The presence of the quinazoline scaffold in this compound suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Inhibition of Enzymatic Activity : Quinazoline derivatives are known to target specific enzymes involved in cancer progression, such as TACE (tumor necrosis factor-alpha converting enzyme). This inhibition could lead to reduced tumor growth and metastasis .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : This step often requires cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxyphenyl and sulfanyl groups can be introduced through nucleophilic substitution or coupling reactions.
These synthetic routes are crucial for modifying the compound to enhance its biological activity or selectivity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar quinazoline derivatives:
- A study published in GSC Biological and Pharmaceutical Sciences explored novel quinazoline analogues targeting TACE for anticancer applications. The synthesized compounds showed promising anticancer activity against MDA-MB-231 cells .
- Another research article highlighted the synthesis of quinazoline derivatives and their screening for antimicrobial properties, revealing significant inhibitory effects against various pathogens .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxyphenylacetate: A simpler compound with a similar methoxyphenyl group but lacking the quinazoline core.
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is unique due to its combination of a quinazoline core, methoxyphenyl group, and sulfanyl linkage, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetate is a complex organic compound belonging to the quinazoline derivatives, known for their diverse biological activities. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, a methoxyphenyl group, and a sulfanyl linkage, which contribute to its biological properties. The molecular formula is CHNOS, and it is recognized for its reactivity due to the presence of multiple functional groups.
1. Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC values of approximately 12 µM and 10 µM respectively .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12 |
| HT-29 | 10 |
| PC3 | 10 |
2. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
- Research Findings : A study highlighted that quinazoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
3. Anticonvulsant Activity
Quinazoline compounds have also been reported to exhibit anticonvulsant effects.
- Case Study : In a pharmacological assessment, derivatives of quinazoline were tested for their ability to reduce seizure activity in animal models. This compound showed a notable decrease in seizure frequency, indicating its potential use in epilepsy treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
